Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate
Overview
Description
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate is a boronic ester compound with the molecular formula C12H21BO4. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the synthesis of pharmaceuticals and chemical intermediates .
Mode of Action
It’s worth noting that compounds containing a boronic ester group, like this one, are often used in palladium-catalyzed cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.
Biochemical Pathways
As a boronic ester, it may be involved in various chemical reactions, such as borylation and hydroboration . These reactions are fundamental in organic synthesis and can lead to the formation of various organic compounds.
Action Environment
The action of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate can be influenced by various environmental factors. For instance, its stability can be affected by temperature and atmospheric conditions . It is recommended to store this compound in an inert atmosphere and at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate can be synthesized through several methods. One common route involves the borylation of cyclopropanecarboxylate derivatives using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale borylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or recrystallization to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Aryl or Vinyl Compounds: From Suzuki-Miyaura cross-coupling.
Boronic Acids: From oxidation reactions.
Alcohols or Alkanes: From reduction reactions.
Scientific Research Applications
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate can be compared with other boronic esters, such as:
- Phenylboronic Acid Pinacol Ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic Acid Pinacol Ester
These compounds share similar reactivity and applications but differ in their specific structures and functional groups. This compound is unique due to its cyclopropane moiety, which imparts distinct steric and electronic properties, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAORUCVESAXSRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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